molecular formula C24H20Cl2N2OS B4153277 2-(benzylsulfanyl)-N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}acetamide

2-(benzylsulfanyl)-N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}acetamide

Cat. No.: B4153277
M. Wt: 455.4 g/mol
InChI Key: TUDTZPJHQYLXFA-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes benzylthio, chloro, cyano, and acetamide functional groups.

Preparation Methods

The synthesis of 2-(benzylsulfanyl)-N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}acetamide involves multiple steps. One common synthetic route includes the reaction of 5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenylamine with benzylthiol in the presence of a suitable catalyst. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to primary amines.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(benzylsulfanyl)-N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving its functional groups.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzylthio and cyano groups may play crucial roles in binding to these targets, while the chloro and acetamide groups may influence the compound’s overall reactivity and stability. Pathways involved could include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar compounds include other benzylthio and chloro-substituted acetamides. 2-(benzylsulfanyl)-N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Other similar compounds might include:

  • 2-(benzylthio)-4’-chloroacetanilide
  • 2-(benzylthio)-2’,5’-dichloroacetanilide

These compounds share some structural similarities but differ in their specific functional groups and overall reactivity.

Properties

IUPAC Name

2-benzylsulfanyl-N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl2N2OS/c1-16-11-20(21(13-27)18-7-9-19(25)10-8-18)22(26)12-23(16)28-24(29)15-30-14-17-5-3-2-4-6-17/h2-12,21H,14-15H2,1H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDTZPJHQYLXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)CSCC2=CC=CC=C2)Cl)C(C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(benzylsulfanyl)-N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}acetamide
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2-(benzylsulfanyl)-N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}acetamide
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2-(benzylsulfanyl)-N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}acetamide
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2-(benzylsulfanyl)-N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}acetamide
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2-(benzylsulfanyl)-N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}acetamide
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2-(benzylsulfanyl)-N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}acetamide

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